molecular formula C5H8NNaO2S3 B7776146 sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate

sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate

Cat. No.: B7776146
M. Wt: 233.3 g/mol
InChI Key: RQGLAAOEBJORJF-UHFFFAOYSA-M
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Description

Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate is a chemical compound that belongs to the class of dithiocarbamates Dithiocarbamates are known for their wide range of applications, including use as pesticides, fungicides, and in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate typically involves the reaction between an amine and carbon disulfide in the presence of a strong base. One common starting material is 3-aminothiolane. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate, which then reacts with sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of sodium hydroxide in such solvents can be a limiting factor .

Chemical Reactions Analysis

Types of Reactions

Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to the desired antifungal or antibacterial effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate is unique due to its specific sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGLAAOEBJORJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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